Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with the molecular formula C23H32NO5P. This compound is notable for its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, a hydroxy group, and a dimethylamino group, all connected through a phosphinate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylphosphinic acid with 3,4-dimethoxybenzaldehyde and 4-(dimethylamino)benzyl alcohol under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and proceeds through a series of condensation and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amines.
Scientific Research Applications
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphinate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-aminophenyl)phosphinate
- Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-methylphenyl)phosphinate
Uniqueness
Cyclohexyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]-(3,4-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NO5P/c1-24(2)18-11-13-20(14-12-18)30(26,29-19-8-6-5-7-9-19)23(25)17-10-15-21(27-3)22(16-17)28-4/h10-16,19,23,25H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGXYPQVXGQYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC(=C(C=C2)OC)OC)O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.